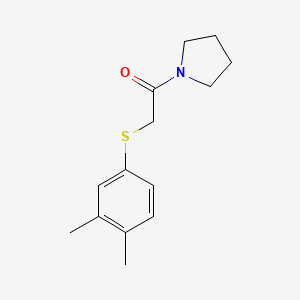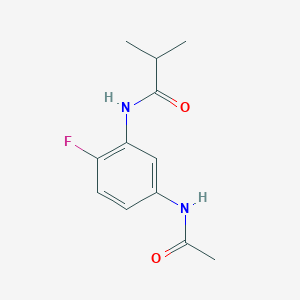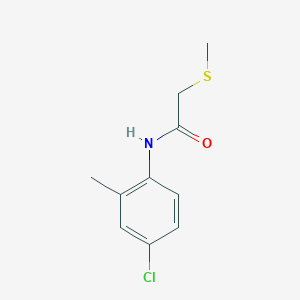![molecular formula C19H24N2O B7475091 cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone](/img/structure/B7475091.png)
cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone, also known as CPI, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPI belongs to the class of piperidine derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone is not fully understood, but it is believed to act on various signaling pathways involved in cell growth, inflammation, and apoptosis. cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant response genes.
Biochemical and Physiological Effects
cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has been shown to induce apoptosis in cancer cells by activating the caspase pathway. cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In neurological disorders, cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has been shown to reduce oxidative stress and inflammation, leading to neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has several advantages for lab experiments, including its specificity and potency. cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has shown high selectivity towards its target enzymes, making it a suitable candidate for drug development. cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has also shown high potency in inhibiting its target enzymes, making it a potential therapeutic agent. However, cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has some limitations, including its complex synthesis process and limited availability.
Direcciones Futuras
For research on cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone include the development of cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone-based drugs, the identification of new targets, and the investigation of its pharmacokinetics and pharmacodynamics.
Métodos De Síntesis
Cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has been synthesized using various methods, including the reaction of 4-(1H-indol-3-yl)piperidine with cyclopentanone in the presence of a Lewis acid catalyst. Another method involves the reduction of cyclopentanone with sodium borohydride followed by the reaction with 4-(1H-indol-3-yl)piperidine. The synthesis of cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone is a complex process that requires expertise and specialized equipment.
Aplicaciones Científicas De Investigación
Cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has shown potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is a hallmark of several diseases, and cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c22-19(15-5-1-2-6-15)21-11-9-14(10-12-21)17-13-20-18-8-4-3-7-16(17)18/h3-4,7-8,13-15,20H,1-2,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPSSPOLNDNXNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7475016.png)
![N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475023.png)
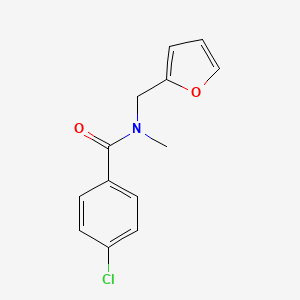
![N-[(2-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7475036.png)
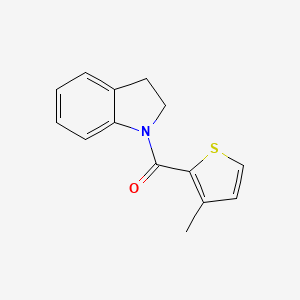
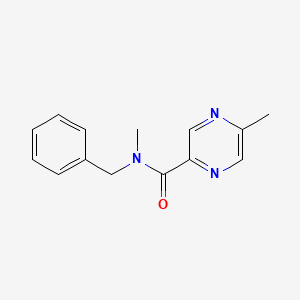
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7475060.png)
